7,4'-Dihydroxyflavone
Overview
Description
7,4’-Dihydroxyflavone is a flavonoid compound with the molecular formula C15H10O4. It is naturally found in various plants, particularly in the roots and seeds. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties .
Mechanism of Action
Target of Action
7,4’-Dihydroxyflavone is a flavonoid compound that has been found to interact with several targets. It acts as an antagonist of the μ-opioid receptor and, with lower affinity, of the κ- and δ-opioid receptors . It also inhibits eotaxin/CCL11 and CBR1 .
Mode of Action
7,4’-Dihydroxyflavone interacts with its targets in a specific manner. As an antagonist of the μ-opioid receptor, it prevents the activation of this receptor, thereby modulating the effects of opioids . As an inhibitor of eotaxin/CCL11 and CBR1, it suppresses the production of eosinophil chemotactic factors .
Biochemical Pathways
It has been suggested that it may regulate nf-κb, stat6, and hdac2, thereby inhibiting muc5a gene expression and mucus production
Pharmacokinetics
It is known that flavonoids, in general, have complex pharmacokinetic profiles, with factors such as absorption, distribution, metabolism, and excretion (adme) playing crucial roles . The bioavailability of flavonoids can be influenced by factors such as the chemical structure of the flavonoid, the presence of glycosides, and the individual’s gut microbiota .
Result of Action
The molecular and cellular effects of 7,4’-Dihydroxyflavone’s action are diverse due to its interaction with multiple targets. As an antagonist of opioid receptors, it can modulate the effects of opioids . Its inhibition of eotaxin/CCL11 and CBR1 can suppress the production of eosinophil chemotactic factors, potentially impacting inflammatory responses .
Action Environment
The action, efficacy, and stability of 7,4’-Dihydroxyflavone can be influenced by various environmental factors. For instance, the presence of other compounds can impact its absorption and metabolism, thereby affecting its bioavailability and efficacy . Additionally, factors such as pH and temperature can influence its stability .
Biochemical Analysis
Biochemical Properties
7,4’-Dihydroxyflavone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit eotaxin/CCL11 and carbonyl reductase 1 (CBR1) with an IC50 value of 0.28 μM . Additionally, 7,4’-Dihydroxyflavone regulates the expression of MUC5AC gene and mucus production through the modulation of NF-κB, STAT6, and HDAC2 pathways . These interactions highlight its potential in modulating inflammatory responses and mucus production.
Cellular Effects
7,4’-Dihydroxyflavone exerts significant effects on various cell types and cellular processes. It has been shown to decrease phorbol 12-myristate 13-acetate (PMA)-stimulated MUC5AC gene expression and mucus production in NCI-H292 human airway epithelial cells with an IC50 value of 1.4 μM . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and neuroprotective effects.
Molecular Mechanism
The molecular mechanism of 7,4’-Dihydroxyflavone involves its binding interactions with biomolecules and enzyme inhibition. It inhibits eotaxin/CCL11 and CBR1, thereby suppressing eotaxin production and preventing adverse effects on eotaxin production induced by dexamethasone . Additionally, 7,4’-Dihydroxyflavone modulates the NF-κB, STAT6, and HDAC2 pathways, leading to the inhibition of MUC5AC gene expression and mucus production . These molecular interactions underline its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,4’-Dihydroxyflavone have been observed to change over time. Studies have shown that this compound can effectively inhibit MUC5AC gene expression and mucus production in a time-dependent manner . The stability and degradation of 7,4’-Dihydroxyflavone in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 7,4’-Dihydroxyflavone vary with different dosages in animal models. Preclinical studies have demonstrated its neuroprotective effects in rodent models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . High doses of 7,4’-Dihydroxyflavone may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
7,4’-Dihydroxyflavone is involved in various metabolic pathways, including flavone and flavonol biosynthesis and flavonoid biosynthesis . It interacts with enzymes such as flavonoid hydroxylases, which catalyze the hydroxylation of flavonoids, leading to the formation of 7,4’-Dihydroxyflavone . These metabolic pathways are essential for understanding its biosynthesis and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7,4’-Dihydroxyflavone within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be transported across cell membranes and distributed within various tissues, including the brain . Understanding its transport mechanisms is crucial for optimizing its therapeutic efficacy and bioavailability.
Subcellular Localization
7,4’-Dihydroxyflavone exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the nucleus and vacuoles, suggesting potential signaling functions . The subcellular localization of 7,4’-Dihydroxyflavone is directed by targeting signals and post-translational modifications, which play a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,4’-Dihydroxyflavone can be synthesized through several methods. One common approach involves the use of pyrogallol as a starting material. . The final product is obtained through hydrolysis.
Industrial Production Methods: Industrial production of 7,4’-Dihydroxyflavone often involves extraction from plants such as Glycyrrhiza uralensis. The extraction process includes solvent extraction, purification, and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 7,4’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can modify the flavonoid structure.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products: The major products formed from these reactions include various derivatives of 7,4’-Dihydroxyflavone with modified functional groups .
Scientific Research Applications
7,4’-Dihydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid compounds.
Biology: It has been studied for its role in modulating biological pathways and cellular processes.
Medicine: This compound has shown potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its neuroprotective effects
Industry: It is used in the development of pharmaceuticals and nutraceuticals for its health benefits.
Comparison with Similar Compounds
7,8-Dihydroxyflavone: Another flavonoid with similar neuroprotective properties.
4’,7-Dihydroxyflavone: A compound with structural similarities but different biological activities.
Uniqueness: 7,4’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and therapeutic potential .
Biological Activity
7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid compound primarily found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and potential anticancer effects. This article provides a comprehensive overview of the biological activities associated with 7,4'-DHF, supported by relevant research findings and data tables.
-
Inhibition of MUC5AC Gene Expression
- A significant study demonstrated that 7,4'-DHF inhibits MUC5AC gene expression and mucus production in human airway epithelial cells. The compound showed a half-maximal inhibitory concentration (IC50) of 1.4 μM, which is substantially lower than that of glycyrrhizin (38 μM) . This inhibition was linked to the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 6 (STAT6), alongside enhanced expression of histone deacetylase 2 (HDAC2).
-
Anti-Inflammatory Effects
- In a murine model of asthma, treatment with 7,4'-DHF resulted in a marked reduction in MUC5AC secretion in bronchoalveolar lavage fluid compared to control mice. The study indicated that chronic administration led to decreased eosinophilic pulmonary inflammation and reduced serum levels of immunoglobulin E (IgE), along with increased production of interferon-gamma (IFN-γ) .
- Immunomodulatory Properties
Anticancer Potential
7,4'-DHF has been investigated for its potential anticancer properties:
- Cytotoxic Activity : In vitro studies revealed that 7,4'-DHF exhibits moderate cytotoxicity against various cancer cell lines such as HepG2 and A549. The IC50 values indicated significant growth inhibition at concentrations around 50 μg/ml .
- Mechanistic Insights : The compound's anticancer activity may be attributed to its ability to modulate immune responses and inhibit tumor cell proliferation through the upregulation of cytokines like IL-7, which is crucial for T lymphocyte proliferation and maturation .
Interaction with Biological Membranes
The interaction of 7,4'-DHF with biological membranes has also been studied:
- Membrane Fluidity : Studies indicate that flavonoids like 7,4'-DHF can alter the fluidity and packing order of lipid membranes. This property may enhance their bioavailability and efficacy as therapeutic agents .
Summary of Key Findings
The following table summarizes the key biological activities and mechanisms associated with 7,4'-DHF:
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAWNFIFMLXZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176365 | |
Record name | 4',7-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2196-14-7 | |
Record name | 7,4′-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2196-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',7-Dihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',7-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,4'-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4',7-DIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7,4'-dihydroxyflavone exhibits its biological activity through various mechanisms. In the context of allergic asthma, it effectively inhibits the secretion of eotaxin-1 (CCL11) by human lung fibroblasts []. This inhibition occurs at the transcriptional level, reducing the expression of eotaxin-1 mRNA. The compound also demonstrates the ability to prevent the paradoxical adverse effect of long-term dexamethasone exposure, which typically increases eotaxin production. This protective effect is linked to this compound's ability to inhibit the dexamethasone-induced augmentation of phosphorylated STAT6 (p-STAT6) and impair the expression of histone deacetylase 2 (HDAC2) [].
A:
- Spectroscopic Data: Characterized using various techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) [, , , , ]. Specific spectral data can be found in the respective publications.
A: While specific data on material compatibility and stability under various conditions is limited within the provided research, this compound's presence in various plant resins suggests a degree of natural stability [, , , ]. Further research focusing on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its full application potential.
ANone: The provided research primarily focuses on this compound's biological activity rather than catalytic properties. Therefore, further investigation is needed to explore its potential in catalytic applications.
A: Yes, computational chemistry, particularly molecular docking studies, have been employed to investigate the interactions of this compound with potential drug targets. In one study, it was docked against key proteins involved in diabetes mellitus, revealing favorable binding affinities with some targets []. This approach provides valuable insights into the potential mechanisms of action and paves the way for further drug development endeavors.
ANone: Several studies provide insights into the SAR of this compound and related flavonoids:
- Importance of 7-hydroxy group: The presence of a 7-hydroxy group appears crucial for both stimulatory and inhibitory effects on Rhizobium nod gene expression [].
- Flavone structure: Flavones, including this compound, demonstrate higher activity in inducing nod gene expression in Rhizobium compared to isoflavones [].
- Hydroxylation pattern: The specific hydroxylation pattern of this compound influences its estrogenic activity. It exhibits higher selectivity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) [].
- Prenylation: Studies on prenyltransferase SrCloQ revealed that this compound can be prenylated, with a preference for prenylation on the B-ring []. This modification can potentially alter its biological activity and requires further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.